(R)-(+)-Sch 23390-d3 Hydrochloride is a deuterated derivative of the potent dopamine D1 receptor antagonist, (R)-(+)-Sch 23390. This compound is primarily utilized in scientific research to study dopamine receptor functions and related neuropharmacological processes. Its unique isotopic labeling with deuterium enhances its stability and allows for advanced analytical techniques in pharmacokinetic studies.
The compound is synthesized from (R)-(+)-Sch 23390, which was originally developed as a selective antagonist for dopamine D1 receptors. The incorporation of deuterium atoms into the molecular structure provides a means to track metabolic pathways and receptor interactions more accurately in biological systems .
The synthesis of (R)-(+)-Sch 23390-d3 Hydrochloride typically involves the introduction of deuterium into the molecular framework of (R)-(+)-Sch 23390. This can be achieved through various methods such as:
The synthesis requires careful control of reaction conditions to ensure the integrity of the compound and the successful incorporation of deuterium. Analytical techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the presence of deuterium in the final product.
The molecular structure of (R)-(+)-Sch 23390-d3 Hydrochloride can be represented by its chemical formula, which retains the core structure of (R)-(+)-Sch 23390 but includes deuterium atoms at specific positions. The compound's stereochemistry is critical for its interaction with dopamine receptors.
(R)-(+)-Sch 23390-d3 Hydrochloride participates in various chemical reactions typical for dopamine receptor antagonists, including:
The reactions involving this compound are often studied using in vitro assays that measure its effects on neuronal signaling pathways, synaptic plasticity, and behavioral outcomes in animal models .
(R)-(+)-Sch 23390-d3 Hydrochloride functions primarily as an antagonist at dopamine D1 receptors. By binding to these receptors, it prevents their activation by dopamine, thereby modulating dopaminergic signaling pathways associated with various neurological functions.
Studies have shown that administration of (R)-(+)-Sch 23390 leads to significant alterations in neurotransmission, impacting behaviors related to reward and addiction . Its effects on synaptic plasticity have also been documented, indicating a role in learning and memory processes.
Relevant data from pharmacological studies indicate that (R)-(+)-Sch 23390-d3 Hydrochloride maintains its efficacy over a range of physiological conditions, making it suitable for various experimental applications .
(R)-(+)-Sch 23390-d3 Hydrochloride is widely used in scientific research, particularly in studies focused on:
(R)-(+)-SCH 23390-d3 Hydrochloride is a deuterated analog of the well-characterized dopamine receptor antagonist SCH 23390. Its molecular formula is C₁₇H₁₅D₃ClNO·HCl, with a molecular weight of 327.27 g/mol (compared to 324.24 g/mol for the non-deuterated form). The compound retains the canonical benzazepine scaffold featuring:
The hydrochloride salt enhances solubility in aqueous systems (>20 mg/mL in water), facilitating in vitro applications [6] [8]. Stereochemical purity is paramount, with the R-enantiomer exhibiting >100% enantiomeric excess (ee) in commercial preparations [1] [4].
Table 1: Core Structural Features of (R)-(+)-SCH 23390-d3 Hydrochloride
Feature | Description |
---|---|
Chemical Formula | C₁₇H₁₅D₃ClNO·HCl |
Molecular Weight | 327.27 g/mol |
Chiral Center | R-configuration at C3 |
Deuterated Site | N-methyl group (CD₃) |
Key Substitutions | 7-chloro, 8-hydroxy, 5-phenyl |
Salt Form | Hydrochloride |
Solubility | >20 mg/mL in water; >50 mM in ethanol |
Deuteration at the N-methyl group (CD₃) is strategically chosen due to its role as a metabolic soft spot. The non-deuterated SCH 23390 undergoes rapid hepatic metabolism via cytochrome P450-mediated N-demethylation, contributing to its short elimination half-life (~25 minutes in rats) [1] [8]. Introducing deuterium at this position leverages the kinetic isotope effect (KIE), where the higher mass of deuterium (vs. hydrogen) strengthens the C-D bond. This effect:
Crucially, deuteration induces minimal steric perturbation due to identical atomic radii of H and D. Electronic properties remain unaffected, preserving pharmacodynamics. The synthetic route typically involves reductive deuteration of a desmethyl precursor using deuterated reducing agents (e.g., NaBD₄) or incorporation of deuterated methyl iodide (CD₃I) during N-alkylation [6].
Table 2: Impact of Deuteration on Metabolic Stability
Parameter | Non-Deuterated SCH 23390 | (R)-(+)-SCH 23390-d3 | Change |
---|---|---|---|
Primary Metabolic Pathway | N-demethylation | N-demethylation | Identical |
C-H Bond Dissociation Energy | ~90 kcal/mol | ~94 kcal/mol (C-D bond) | ↑ ~4.4% |
In Vitro Half-life (Microsomes) | ~15 min | ~45-90 min | ↑ 3-6 fold |
MS Detectability | Short window | Extended window | Enhanced |
The deuterated and non-deuterated forms share identical pharmacological targets but differ in bioanalytical utility and metabolic profiles:
Table 3: Pharmacological Profile Comparison
Target | Parameter | Non-Deuterated SCH 23390 | (R)-(+)-SCH 23390-d3 | Significance |
---|---|---|---|---|
Dopamine D1 Receptor | Kᵢ | 0.2 nM | 0.2 nM | No change in antagonism |
Dopamine D5 Receptor | Kᵢ | 0.3 nM | 0.3 nM | Unaltered selectivity |
5-HT₂C Receptor | Kᵢ | 9.3 nM | 9.3 nM | Preserved agonist efficacy |
GIRK Channels | IC₅₀ | 268 nM | 268 nM | Identical direct inhibition |
Metabolic Stability (t₁/₂) | In vitro | ~15 min | ~45-90 min | Enhanced research utility |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6